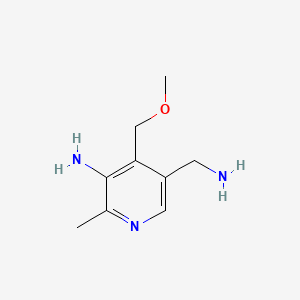
2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine is an organic compound with the molecular formula C9H15N3O and a molecular weight of 181.2349 g/mol . This compound is characterized by its pyridine ring structure, which is substituted with various functional groups, including methyl, amino, methoxymethyl, and aminomethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound, followed by reduction and substitution reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-amino-4-methoxymethylpyridine: Lacks the aminomethyl group at the 5-position.
3-Amino-4-methoxymethyl-5-aminomethylpyridine: Lacks the methyl group at the 2-position.
2-Methyl-4-methoxymethyl-5-aminomethylpyridine: Lacks the amino group at the 3-position.
Uniqueness
2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
35623-09-7 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(aminomethyl)-4-(methoxymethyl)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-6-9(11)8(5-13-2)7(3-10)4-12-6/h4H,3,5,10-11H2,1-2H3 |
InChI Key |
MGESDKOHGQHZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1N)COC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


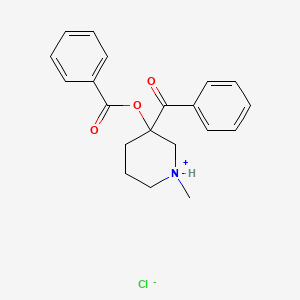

![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)

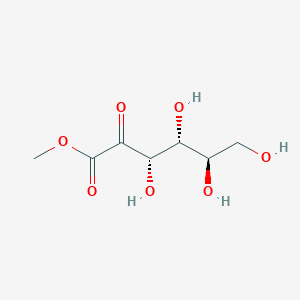
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)

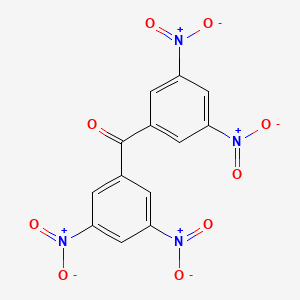
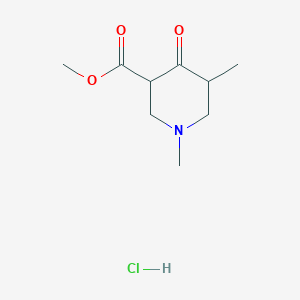
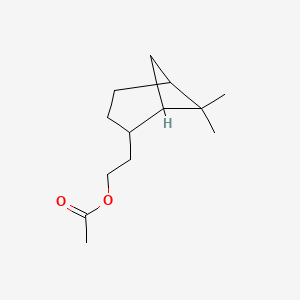
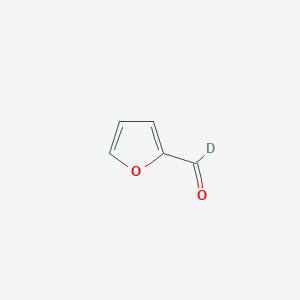
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)

